molecular formula C9H6Br2N2 B8224452 4-bromo-1-(3-bromophenyl)-1H-imidazole

4-bromo-1-(3-bromophenyl)-1H-imidazole

Cat. No.: B8224452
M. Wt: 301.96 g/mol
InChI Key: RZMUVAPPGOFGHR-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-bromophenyl)-1H-imidazole is a heterocyclic organic compound that features both bromine atoms and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(3-bromophenyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromoaniline with glyoxal in the presence of ammonium acetate, followed by bromination. The reaction conditions often include:

    Solvent: Ethanol or acetic acid

    Temperature: Reflux conditions

    Catalysts: Ammonium acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-bromophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids.

Major Products

    Substitution: Derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-Bromo-1-(3-bromophenyl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Employed in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(3-bromophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and imidazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,1’:3’,1’'-terphenyl
  • 4-Bromobiphenyl
  • 4-Bromobenzaldehyde

Uniqueness

4-Bromo-1-(3-bromophenyl)-1H-imidazole is unique due to the presence of both bromine atoms and the imidazole ring, which confer distinct chemical reactivity and biological activity compared to other brominated aromatic compounds.

Properties

IUPAC Name

4-bromo-1-(3-bromophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2/c10-7-2-1-3-8(4-7)13-5-9(11)12-6-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMUVAPPGOFGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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